
N-3-oxo-hexadecanoyl-L-Homoserine lactone
Overview
Description
N-3-oxo-hexadecanoyl-L-Homoserine lactone is a long-chain N-acyl-homoserine lactone produced by certain bacteria, including strains of Agrobacterium vitis and Pseudomonas . This compound is involved in quorum sensing, a process that allows bacteria to communicate and coordinate their behavior based on population density . It plays a crucial role in regulating various bacterial functions, including virulence, biofilm formation, and antibiotic resistance .
Mechanism of Action
Target of Action
N-3-oxo-hexadecanoyl-L-Homoserine lactone is an unusual, substituted, long-chain N-acyl-homoserine lactone (AHL) produced by some bacteria, including strains of Agrobacterium vitis and Pseudomonas . This compound is thought to be involved in quorum sensing , a regulatory system used by bacteria for controlling gene expression in response to increasing cell density .
Mode of Action
This compound is a signaling molecule that coordinates group behaviors at high densities in many bacteria . It adsorbs to and promotes the remodeling of lipid membranes in ways that could underpin cell-cell or host-cell interactions .
Biochemical Pathways
This compound is thought to be involved in quorum sensing . Quorum sensing is a mechanism that allows bacteria to communicate and coordinate their behavior based on their population density . Substituted, long-chain AHLs, including this compound, prime for systemic acquired resistance to pathogen attack in plants .
Pharmacokinetics
It is known that the compound is a solid at room temperature and is soluble in dmf and dmso at 20 mg/ml . This suggests that the compound may have good bioavailability.
Result of Action
The result of this compound’s action is the coordination of group behaviors in bacteria at high densities . This can lead to changes in gene expression and cellular behavior, which can have significant effects on the bacterial community and its interactions with its environment .
Action Environment
The action of this compound can be influenced by environmental factors. For example, the compound is involved in quorum sensing, a process that is highly dependent on the density of the bacterial population . Therefore, changes in the bacterial population density, such as those caused by changes in the environment, can influence the action of this compound.
Biochemical Analysis
Biochemical Properties
N-3-oxo-hexadecanoyl-L-Homoserine lactone is involved in quorum sensing in Gram-negative bacteria . It interacts with various enzymes, proteins, and other biomolecules, promoting the remodeling of lipid membranes in ways that could underpin cell-cell or host-cell interactions .
Cellular Effects
This compound has been shown to enhance salt tolerance in Arabidopsis and wheat . It influences cell function by upregulating the expression of salt-responsive genes .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound is involved in long-term priming for systemic acquired resistance to pathogen attack in plants .
Metabolic Pathways
This compound is involved in the quorum sensing pathway in Gram-negative bacteria . It interacts with various enzymes and cofactors within this pathway.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-3-oxo-hexadecanoyl-L-Homoserine lactone typically involves the acylation of L-homoserine lactone with a long-chain fatty acid derivative. One common method is the reaction of L-homoserine lactone with hexadecanoyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of this compound may involve fermentation processes using genetically engineered bacteria that overproduce the compound. The bacteria are cultured in bioreactors under controlled conditions, and the compound is extracted and purified from the culture medium .
Chemical Reactions Analysis
Types of Reactions: N-3-oxo-hexadecanoyl-L-Homoserine lactone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The lactone ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Hydroxy derivatives.
Substitution: Various substituted lactones depending on the nucleophile used.
Scientific Research Applications
N-3-oxo-hexadecanoyl-L-Homoserine lactone has diverse applications in scientific research:
Chemistry: Used as a model compound to study quorum sensing and its inhibition.
Biology: Investigated for its role in bacterial communication and biofilm formation.
Medicine: Explored for its potential in developing anti-virulence therapies targeting bacterial quorum sensing.
Industry: Utilized in the development of biosensors and biocontrol agents for agricultural applications.
Comparison with Similar Compounds
- N-3-oxo-decanoyl-L-Homoserine lactone
- N-3-oxo-dodecanoyl-L-Homoserine lactone
- N-3-oxo-tetradecanoyl-L-Homoserine lactone
- N-hexadecanoyl-L-Homoserine lactone
Comparison: N-3-oxo-hexadecanoyl-L-Homoserine lactone is unique due to its long-chain structure, which influences its hydrophobicity and interaction with lipid membranes. This property allows it to adsorb to and promote the remodeling of lipid membranes, facilitating cell-cell or host-cell interactions . In contrast, shorter-chain analogs like N-3-oxo-decanoyl-L-Homoserine lactone have different solubility and diffusion characteristics, affecting their quorum sensing efficiency and biological activity .
Properties
IUPAC Name |
3-oxo-N-[(3S)-2-oxooxolan-3-yl]hexadecanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(22)16-19(23)21-18-14-15-25-20(18)24/h18H,2-16H2,1H3,(H,21,23)/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBAMTUXUHIYCQ-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)CC(=O)NC1CCOC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)CC(=O)N[C@H]1CCOC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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